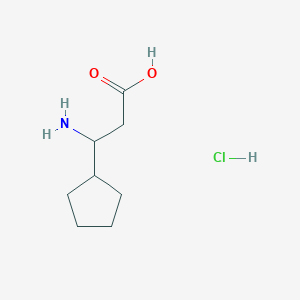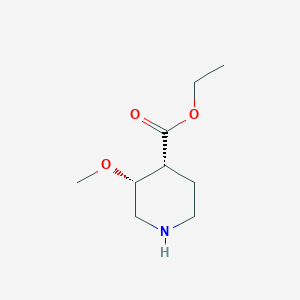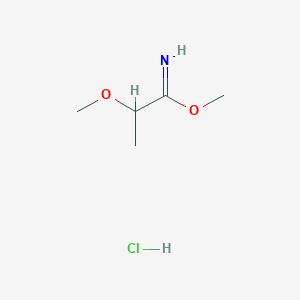
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative containing a 1,2,4-triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl or vinyl boronic acid is coupled with a halogenated triazole derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous medium to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of (1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated triazole derivatives and palladium catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrotriazoles.
Substitution: New carbon-boron bonded compounds.
科学研究应用
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The boronic acid group can form reversible covalent bonds with serine residues in the active site of enzymes, leading to inhibition .
相似化合物的比较
Similar Compounds
- (1H-1,2,4-triazol-3-yl)boronic acid
- (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- (1-phenyl-1H-1,2,4-triazol-5-yl)boronic acid
Uniqueness
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
分子式 |
C4H8BN3O2 |
|---|---|
分子量 |
140.94 g/mol |
IUPAC 名称 |
(2-ethyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-2-8-4(5(9)10)6-3-7-8/h3,9-10H,2H2,1H3 |
InChI 键 |
QHRQXCAPICUFNP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=NN1CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B13464126.png)
![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)


![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)


![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)



![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)

